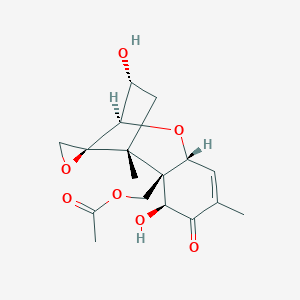
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Vue d'ensemble
Description
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a highly fluorinated sulfonamide compound with the molecular formula C7H5F4NO4S2 and a molecular weight of 307.25 g/mol . This compound is known for its unique chemical properties, including high solubility in organic solvents, low volatility, and high thermal stability . It is used in various scientific research applications due to its versatility as a reactant, catalyst, or inhibitor in organic and inorganic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonamide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl and sulfonyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted benzenesulfonamides .
Applications De Recherche Scientifique
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound binds to the active site of the target enzyme, preventing its normal function . This inhibition can lead to the disruption of critical cellular processes, such as apoptosis, which is particularly relevant in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonamide: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethanesulfonamide: Contains the trifluoromethyl group but lacks the aromatic ring, leading to different applications and reactivity.
Uniqueness
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and as a potent enzyme inhibitor .
Propriétés
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESWBMGEGYULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648573 | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027345-08-9 | |
| Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide a crucial intermediate in the synthesis of ABT-263?
A1: The research paper [] highlights the efficient synthesis of this compound as a key step in producing ABT-263. While the paper does not delve into the specific reactions this compound participates in, it suggests its importance as a building block. The presence of reactive functional groups like sulfonamide and fluorine allows for further chemical modifications, ultimately leading to the complex structure of ABT-263.
Q2: Are there other methods for synthesizing this compound?
A2: The paper focuses on a specific, efficient synthesis route involving nucleophilic fluorination of 1-nitro-2-((trifluoromethyl)sulfonyl)benzene []. Exploring alternative synthesis pathways for this compound could be an area for further research, potentially leading to improved yields, reduced costs, or different isomeric forms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)











